Bienvenue dans la boutique en ligne BenchChem!

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone

Structure-Activity Relationship Medicinal Chemistry Molecular Recognition

(2-((4-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone (CAS 851801-56-4) is a synthetic small molecule belonging to the 2-thio-substituted-4,5-dihydro-1H-imidazole class, featuring a 4-chlorobenzylthio moiety at the imidazoline C2 position and a 3-methoxybenzoyl substituent at N1. The 2-thioimidazole scaffold is the subject of extensive patent and medicinal chemistry literature for p38 MAP kinase inhibition, cytokine-release suppression, and antimicrobial applications, with optimized analogs achieving p38α IC50 values in the low nanomolar range.

Molecular Formula C18H17ClN2O2S
Molecular Weight 360.86
CAS No. 851801-56-4
Cat. No. B2646348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone
CAS851801-56-4
Molecular FormulaC18H17ClN2O2S
Molecular Weight360.86
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H17ClN2O2S/c1-23-16-4-2-3-14(11-16)17(22)21-10-9-20-18(21)24-12-13-5-7-15(19)8-6-13/h2-8,11H,9-10,12H2,1H3
InChIKeyJLRSTKBSDKOUER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of (2-((4-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone (CAS 851801-56-4)


(2-((4-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone (CAS 851801-56-4) is a synthetic small molecule belonging to the 2-thio-substituted-4,5-dihydro-1H-imidazole class, featuring a 4-chlorobenzylthio moiety at the imidazoline C2 position and a 3-methoxybenzoyl substituent at N1 . The 2-thioimidazole scaffold is the subject of extensive patent and medicinal chemistry literature for p38 MAP kinase inhibition, cytokine-release suppression, and antimicrobial applications, with optimized analogs achieving p38α IC50 values in the low nanomolar range . However, this specific compound (CAS 851801-56-4) has no publicly disclosed primary biological activity data, no head-to-head comparator studies, and no patents in which it is individually exemplified. Its procurement value lies in its structurally differentiated substitution pattern within a pharmacologically validated chemotype, making it suitable as a SAR probe or intermediate where positional isomer selectivity is critical.

Why 2-Thioimidazoline Analogs Cannot Be Casually Substituted for CAS 851801-56-4 in SAR Campaigns


Within the 2-thio-substituted-4,5-dihydro-1H-imidazole series, even minor structural perturbations produce substantial shifts in biological target engagement and selectivity profiles. The 2-thioimidazole p38 MAP kinase inhibitor literature demonstrates that substituent identity at the N1-benzoyl position and the C2-thioether moiety are critical determinants of both enzyme inhibitory potency (spanning >3 orders of magnitude within a single congeneric series) and cytochrome P450 interaction liability . The 4-chlorobenzylthio group specifically confers enhanced lipophilicity and potential membrane permeability relative to unsubstituted benzylthio analogs, while the 3-methoxy substitution pattern on the benzoyl ring introduces a hydrogen bond acceptor at a position that is geometrically distinct from the 2-methoxy or 4-methoxy isomers . Consequently, substituting CAS 851801-56-4 with a positional isomer (e.g., CAS 851801-55-3, 2-methoxy variant) or a substituent-deleted analog (e.g., CAS 851801-53-1, 3-methylbenzoyl) introduces an uncharacterized variable into any SAR or screening workflow. Given the absence of published comparative biological data for these specific analogs, the risk of an unrecognized structure-activity cliff is high, and procurement decisions must be driven by precise structural specification rather than class-level assumptions .

Quantitative Differentiation Evidence for CAS 851801-56-4 vs. Closest Structural Analogs


Positional Isomer Differentiation: 3-Methoxybenzoyl (CAS 851801-56-4) vs. 2-Methoxybenzoyl (CAS 851801-55-3) Hydrogen Bond Acceptor Geometry

CAS 851801-56-4 possesses a 3-methoxy substituent on the N1-benzoyl ring, whereas its closest positional isomer CAS 851801-55-3 bears a 2-methoxy group. These two substitution patterns produce distinct spatial orientations of the methoxy oxygen hydrogen bond acceptor: the 3-methoxy oxygen projects at approximately 120° relative to the carbonyl plane, while the 2-methoxy oxygen is constrained to a near-coplanar orientation and may participate in intramolecular interactions with the adjacent carbonyl . In p38 MAP kinase inhibitor SAR, the positioning of hydrogen bond acceptors on the N1-aryl ring directly influences kinase selectivity and off-target CYP450 inhibition profiles, with potency variations exceeding 10-fold between regioisomeric pairs in related 2-thioimidazole series . Both compounds share identical molecular formula (C18H17ClN2O2S), molecular weight (360.86 g/mol), and typical vendor purity specification (95%), making the substitution position the sole structural differentiator .

Structure-Activity Relationship Medicinal Chemistry Molecular Recognition

N1-Benzoyl Substituent Differentiation: 3-Methoxy (CAS 851801-56-4) vs. 3-Methyl (CAS 851801-53-1) Lipophilicity and Polar Surface Area

The closest commercially cataloged N1-substituent variant to CAS 851801-56-4 is CAS 851801-53-1, which replaces the 3-methoxy group with a 3-methyl group on the benzoyl ring. For CAS 851801-53-1, computed XLogP3 is 4.3, topological polar surface area (TPSA) is 58 Ų, and exact mass is 344.0750 g/mol . In CAS 851801-56-4, the 3-methoxy substituent introduces an additional oxygen atom (molecular formula C18H17ClN2O2S vs. C18H17ClN2OS), increasing the molecular weight by 16 Da (360.86 vs. 344.86) and adding a hydrogen bond acceptor. This modification is expected to increase TPSA by approximately 9–12 Ų and decrease XLogP3 by approximately 0.3–0.5 log units relative to the 3-methyl analog . In the 2-thioimidazole p38 inhibitor series, such lipophilicity and polarity shifts correlate with altered CYP450 inhibition profiles, with more polar N1-substituents generally reducing CYP450 liability .

Lipophilicity Drug Likeness Membrane Permeability

C2-Thioether Substituent Differentiation: 4-Chlorobenzylthio (CAS 851801-56-4) vs. Benzylthio Unsubstituted Analogs

CAS 851801-56-4 carries a 4-chlorobenzylthio group at the imidazoline C2 position, distinguishing it from unsubstituted benzylthio analogs (e.g., 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)ethanone, CAS 851864-08-9) . The 4-chloro substituent on the benzyl ring introduces a halogen atom capable of participating in halogen bonding interactions with protein backbone carbonyls, as well as contributing approximately +0.7 log units to lipophilicity . The clinical antifungal agent sulconazole exploits a 4-chlorobenzylthio moiety for target engagement with fungal CYP51, demonstrating that this substructure contributes to both potency and species selectivity . In the p38 MAP kinase literature, 2-thioimidazole analogs with halogen-substituted benzylthio groups show enhanced kinase inhibitory potency relative to unsubstituted benzyl analogs, a trend attributed to improved hydrophobic packing in the enzyme's front region .

Halogen Bonding Enzyme Inhibition Lipophilic Efficiency

Class-Level Evidence for 2-Thioimidazoline Scaffold: p38α MAP Kinase Inhibitory Potency and CYP450 Selectivity Advantages Over 2-Arylimidazoles

The 2-thioimidazole scaffold to which CAS 851801-56-4 belongs has been systematically characterized for p38α MAP kinase inhibition and cytochrome P450 interaction potential. In a comprehensive SAR study encompassing approximately 90 pyridinylimidazole-based 2-thioimidazole compounds, optimized analogs achieved p38α IC50 values in the low nanomolar range (e.g., 17 nM for amino-substituted variants), with the 2-thioether moiety contributing to reduced CYP450 inhibition compared to the prototypical 2-aryl imidazole inhibitor SB203580 . This differential CYP450 profile is attributed to the thioether's reduced π-stacking potential with heme iron relative to aromatic C2-substituents . Additionally, 2-thio-substituted imidazole derivatives are claimed in patents (US20040116416A1, WO 02/069905) as having immunomodulating and cytokine-release-inhibiting activity, specifically suppressing TNF-α and IL-1β release . While these data derive from analogs, not CAS 851801-56-4 itself, they establish the functional relevance of the core scaffold and provide a framework for interpreting screening results obtained with this compound.

Kinase Inhibition CYP450 Selectivity Inflammation

Antimicrobial Activity Precedent: 2-Thioether-Functionalized Imidazoles as Antibacterial and Antifungal Scaffolds

Arylideneimidazoles bearing a thioethereal function at the 2-position of the imidazole ring have demonstrated good antimicrobial activity in published studies. Cardia et al. (2000) reported that structural modifications to the 2-thioether substituent and the N1-arylidene group significantly influence antibacterial potency . In a more recent antimicrobial evaluation, imidazole derivatives containing a 4-chlorobenzyl moiety showed superior activity against Candida albicans compared to the reference drug fluconazole, with activity comparable to amphotericin B . The clinical imidazole antifungal sulconazole, which contains a 4-chlorobenzylthio pharmacophore structurally related to the C2-substituent of CAS 851801-56-4, validates the therapeutic relevance of this substructure for antimicrobial target engagement . While no direct antimicrobial data exist for CAS 851801-56-4, the convergence of the 4-chlorobenzylthio group and the 2-thioimidazoline core in a single molecule provides a structurally coherent probe for antimicrobial screening that is not replicated by analogs lacking either feature.

Antimicrobial Antifungal Drug Discovery

Critical Data Gap Declaration: Absence of Published Quantitative Biological Data for CAS 851801-56-4 as a Procurement Consideration

An exhaustive search of PubMed, Google Patents, PubChem, BindingDB, ChEMBL, ChemSpider, and major vendor catalogs (excluding benchchems, molecule, evitachem, vulcanchem as specified) revealed zero primary research publications, zero patent exemplifications, zero bioassay depositions, and zero head-to-head comparator studies that directly report quantitative biological data for CAS 851801-56-4 . This compound is cataloged exclusively as a research chemical (not for human or veterinary use) with vendor-stated purity typically 95% . In contrast, structurally related compounds within the 2-thioimidazole class have extensive published characterization, including p38α IC50 values (17 nM to >1 µM), CYP450 inhibition profiles, TNF-α release suppression data, and antimicrobial MIC values . For procurement decisions, this data gap means that CAS 851801-56-4 is appropriate for exploratory SAR studies, library screening, or synthetic intermediate applications where the user is prepared to generate primary biological data, but it is not suitable for programs requiring pre-validated pharmacological activity.

Data Transparency Procurement Risk Research Chemical

Recommended Application Scenarios for CAS 851801-56-4 Based on Quantified Differentiation Evidence


Positional Isomer Selectivity Profiling in Kinase or GPCR Screening Cascades

For screening programs requiring differentiation between 3-methoxy and 2-methoxy benzoyl substitution patterns in 2-thioimidazoline ligands, CAS 851801-56-4 serves as the definitive 3-methoxy probe. As established in Section 3 (Evidence Item 1), the 3-methoxy group projects its hydrogen bond acceptor at a geometrically distinct vector from the 2-methoxy isomer (CAS 851801-55-3). In p38 MAP kinase inhibitor SAR, such positional differences translate to potency variations exceeding 10-fold . Procurement of both isomers enables direct head-to-head pharmacological profiling to establish the positional SAR within a proprietary chemical series, a strategy that is precluded if only one isomer is sourced.

Lipophilicity-Modulated ADME Profiling: Methoxy vs. Methyl N1-Substituent Comparison

As quantified in Section 3 (Evidence Item 2), CAS 851801-56-4 (3-methoxy, estimated XLogP3 ~3.8–4.0) differs from CAS 851801-53-1 (3-methyl, XLogP3 = 4.3, TPSA = 58 Ų) in both lipophilicity and hydrogen bond acceptor count . Parallel procurement of these two compounds enables matched-pair analysis of how a single oxygen atom insertion affects membrane permeability (PAMPA or Caco-2), metabolic stability (microsomal intrinsic clearance), and plasma protein binding. This matched-pair design controls for the 4-chlorobenzylthio group and dihydroimidazoline core, isolating the contribution of the N1-substituent to ADME properties.

Synthetic Intermediate for Diversification of 2-Thioimidazoline Chemical Space

CAS 851801-56-4 contains synthetic handles amenable to further derivatization: the thioether sulfur can be oxidized to sulfoxide or sulfone derivatives (as demonstrated in the 2-thioimidazole p38 inhibitor series where chiral sulfoxide metabolites exhibited enantioselective enzyme inhibition ), the 4-chlorobenzyl group can undergo nucleophilic aromatic substitution or metal-catalyzed cross-coupling, and the 3-methoxy group can be demethylated to a phenol for further functionalization. These derivatization pathways are supported by the chemical reactions analysis in vendor documentation and the broader synthetic literature on 2-thioimidazole transformations.

Antimicrobial Screening Probe Targeting Dual Pharmacophoric Features

As established in Section 3 (Evidence Item 5), the 4-chlorobenzylthio group (validated in the clinical antifungal sulconazole) and the 2-thioimidazoline core (with demonstrated antimicrobial activity in arylideneimidazole series) converge in a single molecule . CAS 851801-56-4 thus represents a structurally coherent probe for antimicrobial screening panels where the goal is to evaluate whether combining these two independently validated antimicrobial pharmacophores produces additive or synergistic effects. This scenario is appropriate for academic or industrial infectious disease programs conducting phenotypic screening against bacterial or fungal panels, with the understanding that all MIC and cytotoxicity data must be generated de novo given the absence of published biological characterization for this specific compound.

Quote Request

Request a Quote for (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.